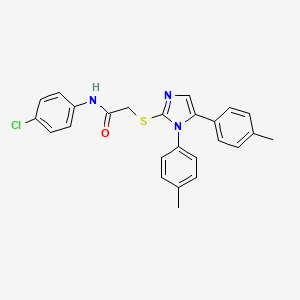

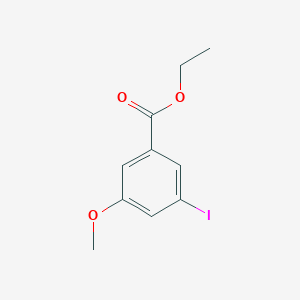

![molecular formula C13H12OS B2479399 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol CAS No. 2006277-69-4](/img/structure/B2479399.png)

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the InChI code is 1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol” are not well-documented in the sources I found. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, it is described as a colorless to tan liquid or solid .Applications De Recherche Scientifique

Palladium-Catalyzed Kinetic Resolution

Research by Xi et al. (2022) showcased the palladium-catalyzed kinetic resolution and ring-opening reaction of 8H-indeno[1,2-c]thiophen-8-ols. This process achieved high regioselectivity and produced optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols with high enantiomeric excesses, indicating potential for asymmetric synthesis applications (Xi et al., 2022).

Synthesis and Antiulcer Activity

A study by Inoue et al. (1994) focused on synthesizing a series of 8H-indeno[1,2-d]thiazoles and evaluating their anti-ulcerous activity. The research highlighted the potential of alkylamino derivatives of these compounds in inhibiting ethanol-induced gastric ulcers (Inoue et al., 1994).

Crystal Structure Analysis

Nagaraju et al. (2018) reported on the synthesis and crystal structure of substituted thiophenes, noting their widespread biological activities and applications in material science and pharmaceuticals, highlighting their versatility in various scientific fields (Nagaraju et al., 2018).

Stereoselective Synthesis in Organic Chemistry

Reddy et al. (2015) developed a novel bicyclization method for synthesizing indeno[2,1-c]pyran scaffolds, demonstrating its utility in producing biologically relevant structures like hematoxylin and brazilin (Reddy et al., 2015).

Spiro Compounds Synthesis

Velikorodov et al. (2015) explored the reaction of 11H-indeno[1,2-b]quinoxalin-2-one with semi(thiosemi)carbazides, leading to the formation of various spiro compounds. This study illustrates the compound's role in complex organic synthesis (Velikorodov et al., 2015).

Application in Dye-Sensitized Solar Cells

Lim et al. (2015) investigated organic sensitizers consisting of indeno[1,2-b]thiophene for use in dye-sensitized solar cells, demonstrating the compound's relevance in renewable energy research (Lim et al., 2015).

Anticancer Evaluation

Patravale et al. (2014) described the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and their evaluation as potential anticancer agents, indicating the compound's significance in medicinal chemistry (Patravale et al., 2014).

Antibacterial Activity

Obafemi et al. (2013) synthesized and characterized a compound involving indeno[1,2-b]furan-4-one, assessing its antibacterial activity against various bacterial strains, highlighting its potential in antimicrobial research (Obafemi et al., 2013).

Propriétés

IUPAC Name |

2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c14-6-5-11-9-3-1-2-4-10(9)12-7-15-8-13(11)12/h1-4,7-8,11,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKZVGCSFZCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CSC=C23)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2479316.png)

![2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)

![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)

![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)